Home > Products > Screening Compounds P8803 > cIAP1 E3 ligase inhibitor D19
cIAP1 E3 ligase inhibitor D19 - 380640-76-6

cIAP1 E3 ligase inhibitor D19

Catalog Number: EVT-264625
CAS Number: 380640-76-6
Molecular Formula: C16H11N3OS2
Molecular Weight: 325.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
cIAP1-IN-D19 is an inhibitor of E3 ligase activity of cIAP1.
Overview

cIAP1 E3 ligase inhibitor D19 is a small-molecule compound that specifically targets the E3 ubiquitin ligase activity of cellular inhibitor of apoptosis protein 1. This compound has been identified as a promising therapeutic agent, particularly in the context of cancer treatment, by inhibiting the oncogenic function of c-MYC, a transcription factor that plays a significant role in tumorigenesis. The development of D19 stems from its ability to bind to the RING domain of cIAP1, thereby disrupting its interaction with E2 ubiquitin-conjugating enzymes and inhibiting its ligase activity .

Source and Classification

D19 was discovered through high-throughput screening assays designed to identify inhibitors of cIAP1. It belongs to a class of compounds known as E3 ligase inhibitors, which are being explored for their potential in cancer therapies due to their role in modulating protein degradation pathways. As an E3 ligase inhibitor, D19 represents a novel approach in targeting protein interactions that are crucial for cell survival and proliferation .

Synthesis Analysis

Methods and Technical Details

  1. Design and Screening: Initial design strategies focus on creating molecules that can effectively bind to the RING domain of cIAP1. High-throughput screening methods are employed to identify potential candidates from compound libraries.
  2. Chemical Synthesis: Once lead compounds are identified, synthetic chemistry techniques are applied to optimize their structure for improved potency and selectivity. This may involve modifications such as altering functional groups or introducing linkers that enhance binding affinity.
  3. Characterization: The synthesized compounds undergo rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their identity and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of D19 features specific functional groups that facilitate its binding to the RING domain of cIAP1. While detailed structural data (e.g., X-ray crystallography) specific to D19 may not be available, it is characterized by:

  • A core scaffold that allows for effective interaction with the target protein.
  • Functional moieties that enhance solubility and bioavailability.

The binding affinity of D19 for cIAP1 has been demonstrated through various biochemical assays, indicating a selective inhibition mechanism .

Chemical Reactions Analysis

Reactions and Technical Details

D19 functions primarily through competitive inhibition, blocking the interaction between cIAP1 and its E2 partners. Key reactions involved include:

  • Inhibition of Ubiquitination: D19 disrupts the autoubiquitination process mediated by cIAP1, which is crucial for regulating protein stability within cells.
  • Stabilization of MAD1: By inhibiting cIAP1 activity, D19 promotes the stabilization of MAD1, an antagonist of c-MYC, thereby reducing c-MYC levels and its oncogenic effects .

These reactions highlight D19's role in modulating cellular signaling pathways associated with apoptosis and cell proliferation.

Mechanism of Action

Process and Data

The mechanism by which D19 exerts its effects involves several steps:

  1. Binding: D19 binds specifically to the RING domain of cIAP1, preventing it from interacting effectively with E2 ubiquitin-conjugating enzymes.
  2. Inhibition of Ligase Activity: This binding interferes with the dynamics necessary for ubiquitin transfer from E2 enzymes to target proteins, effectively inhibiting the E3 ligase activity of cIAP1.
  3. Downstream Effects: The inhibition leads to increased levels of MAD1, which antagonizes c-MYC function, resulting in reduced oncogenic signaling pathways associated with tumor growth .

This mechanism underlines the therapeutic potential of D19 in cancer treatments targeting aberrant signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may not be extensively documented for D19, general characteristics typical for small-molecule inhibitors include:

  • Molecular Weight: Generally within a range suitable for cellular permeability.
  • Solubility: Modifications during synthesis aim to enhance solubility in biological media.
  • Stability: Stability studies are crucial during development to ensure efficacy under physiological conditions.

These properties are essential for assessing the viability of D19 as a therapeutic agent .

Applications

Scientific Uses

D19 has significant implications in scientific research and therapeutic applications:

  • Cancer Therapy: As an inhibitor of cIAP1, D19 is being explored for its potential to treat cancers driven by c-MYC overexpression.
  • Biochemical Research: It serves as a tool compound in studies investigating the role of E3 ligases in cellular signaling and apoptosis.
  • Drug Development: The insights gained from studying D19's action can inform the design of new therapeutic agents targeting similar pathways.

Properties

CAS Number

380640-76-6

Product Name

cIAP1 E3 ligase inhibitor D19

IUPAC Name

2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol

Molecular Formula

C16H11N3OS2

Molecular Weight

325.4

InChI

InChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9-

InChI Key

NJUBGVFAHILBQL-RQZCQDPDSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O

Solubility

Soluble in DMSO

Synonyms

cIAP1 IN-D19; cIAP1-IN D19; cIAP1-IN-D19

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.